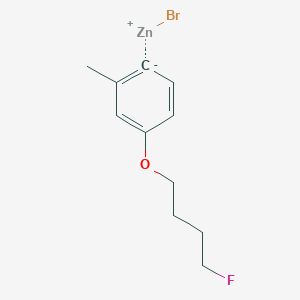
6-(2-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a bromophenyl group attached to the pyrimidine ring, which imparts unique chemical properties to the molecule
Preparation Methods
The synthesis of 6-(2-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 2-bromophenyl is coupled with a pyrimidine derivative under the influence of a palladium catalyst . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
6-(2-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and THF. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(2-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or conjugate of the compound being studied.
Comparison with Similar Compounds
Similar compounds to 6-(2-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid include other pyrimidine derivatives with different substituents on the phenyl ring. These compounds may have varying chemical properties and applications. For example, 2-bromophenylacetic acid and 2-bromo-2’,6’-diisopropoxy-1,1’-biphenyl are related compounds that share some structural similarities but differ in their specific functional groups and reactivity .
Properties
Molecular Formula |
C12H9BrN2O2 |
|---|---|
Molecular Weight |
293.12 g/mol |
IUPAC Name |
6-(2-bromophenyl)-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H9BrN2O2/c1-7-14-10(6-11(15-7)12(16)17)8-4-2-3-5-9(8)13/h2-6H,1H3,(H,16,17) |
InChI Key |
FHTGEGXFFSBNIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


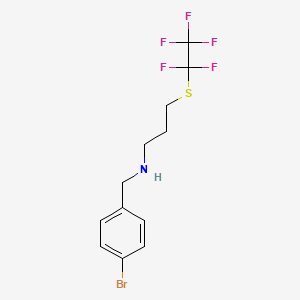
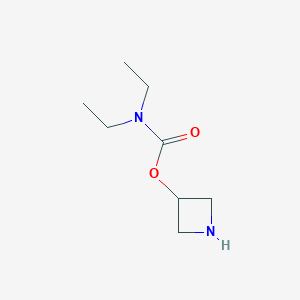
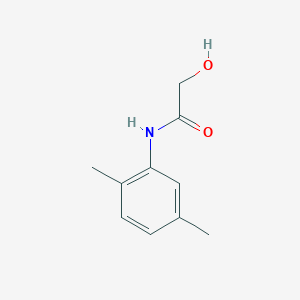
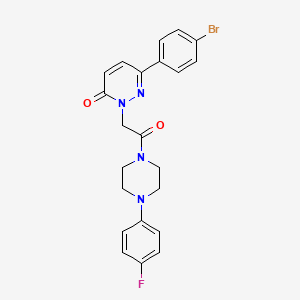
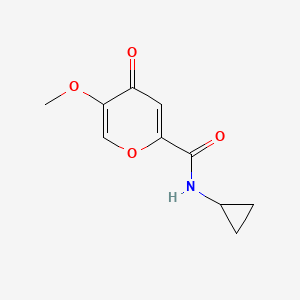
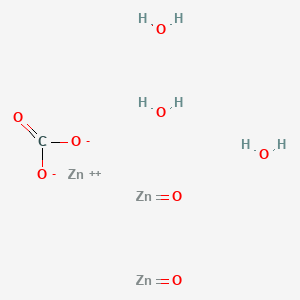
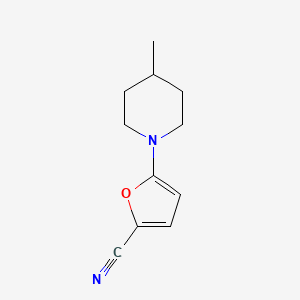
![3-Fluoro-4-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14874936.png)
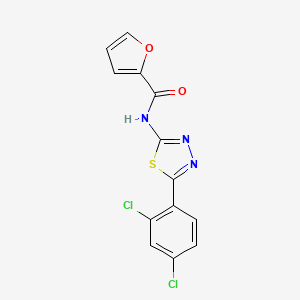
![2-Amino-6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-3-ium chloride](/img/structure/B14874960.png)
![6-Methyl-6-azaspiro[3.4]octane-2,5-dione](/img/structure/B14874965.png)
